molecular formula C11H17ClN2O2 B13905802 Pyridin-2-yl-glycine tert-butyl ester hydrochloride

Pyridin-2-yl-glycine tert-butyl ester hydrochloride

Cat. No.: B13905802
M. Wt: 244.72 g/mol
InChI Key: TUHQFOJLUJAXBR-UHFFFAOYSA-N
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Description

Pyridin-2-yl-glycine tert-butyl ester hydrochloride is a high-purity intermediate used in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure combines a pyridin-2-yl group (a nitrogen-containing aromatic ring) with a glycine backbone, esterified with a tert-butyl group and stabilized as a hydrochloride salt. This configuration enhances its solubility and stability during synthetic processes. The compound is synthesized under stringent ISO-certified conditions, achieving a purity of ≥97% (NLT 97%) . Its role as a chiral building block in asymmetric synthesis is critical for producing enantiomerically pure drugs, especially in neuropharmacology and oncology .

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

tert-butyl 2-(pyridin-2-ylamino)acetate;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9;/h4-7H,8H2,1-3H3,(H,12,13);1H

InChI Key

TUHQFOJLUJAXBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC=N1.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Pyridin-2-yl-glycine tert-butyl ester hydrochloride

The synthesis of this compound typically involves two major stages:

  • Stage 1: Synthesis of tert-butyl glycinate or tert-butyl glycinate derivatives.
  • Stage 2: Protection of the amino group with suitable protecting groups (e.g., tert-butoxycarbonyl, fluorenylmethyloxycarbonyl, or benzyloxycarbonyl) and conversion to the hydrochloride salt.

Synthesis of tert-butyl glycinate

The key intermediate, tert-butyl glycinate, is synthesized via transesterification of glycine with tert-butyl acetate in the presence of perchloric acid as a catalyst. This method overcomes the poor solubility of glycine in organic solvents and avoids direct esterification challenges.

Typical procedure (Industrial scale):
Step Reagents/Conditions Description
A Glycine + tert-butyl acetate + perchloric acid (0-10°C, 48-72 h) Transesterification reaction to form tert-butyl glycinate ester.
B Adjust pH to 6.5-7.5 with alkali (NaOH, Na2CO3, etc.) Neutralization and phase separation.
C Extraction with organic solvents (ethyl acetate, dichloromethane) Recovery of tert-butyl glycinate in organic phase.
D Concentration and solvent recovery Isolation of tert-butyl glycinate product.
E Addition of ethyl acetate and HCl, pH adjusted to ~0.5, cooling Crystallization of glycine tert-butyl hydrochloride salt.

This process yields tert-butyl glycinate or its hydrochloride salt with high purity (>95%) and good yield (up to ~90%) and is environmentally friendly with minimal waste discharge.

Amino group protection to form Pyridin-2-yl-glycine tert-butyl ester derivatives

After obtaining tert-butyl glycinate, the amino group is protected using various protecting groups depending on the desired derivative:

Protecting Agent Reaction Conditions Product Yield & Purity (HPLC)
tert-Butyl dicarbonate (Boc protection) Room temperature, pH 7.5-9, base (triethylamine, Na2CO3) 99.5-99.7% purity, yields ~90-95%
Fluorenylmethyloxycarbonyl acyl succinimide (Fmoc protection) Room temperature, pH 7.5-9, base (triethylamine, NaOH) ~99.2-99.3% purity, high yield
Benzyloxycarbonyl acyl succinimide (Cbz protection) Room temperature, pH 7-9, base (triethylamine, sodium carbonate) ~99.2-99.6% purity, high yield

The reaction involves mixing the tert-butyl glycinate solution with the protecting agent under controlled pH and temperature, followed by extraction, washing, concentration, crystallization, and drying to afford the protected amino acid tert-butyl esters.

Formation of this compound

The final step often includes treatment with hydrogen chloride in an organic solvent (e.g., ethyl acetate) to form the hydrochloride salt, which improves stability and crystallinity. The pH is carefully adjusted to around 0.5 to precipitate the hydrochloride salt, which is then isolated by cooling, centrifugation, and washing.

Comprehensive Data Summary

Parameter Conditions/Values Notes
Starting material Glycine Readily available, cheap
Esterification reagent tert-Butyl acetate Used in large excess for transesterification
Catalyst Perchloric acid Dripped slowly, controls reaction rate
Reaction temperature 0-10 °C (some embodiments up to 20 °C) Low temperature to control reaction
Reaction time 24-72 hours Monitored by TLC
pH adjustment 6.5-7.5 for neutralization; 0.5 for HCl salt formation Using NaOH, Na2CO3, triethylamine
Organic solvents Ethyl acetate, dichloromethane, tert-butyl acetate Used for extraction and crystallization
Amino protecting agents Boc2O, Fmoc-OSu, Cbz-OSu Selected based on downstream synthetic needs
Purity of final product (HPLC) 99.2-99.7% High purity suitable for pharmaceutical use
Yield 85-95% High yield with optimized conditions

Analysis of Preparation Methods

  • Advantages:

    • The transesterification approach using glycine and tert-butyl acetate with perchloric acid is straightforward and scalable.
    • The method avoids the use of hazardous reagents like tert-butyl bromide or azido derivatives.
    • Use of common bases and organic solvents makes the process cost-effective and environmentally friendly.
    • The amino protecting group introduction is efficient, with high purity and yield.
    • The hydrochloride salt formation improves product handling and stability.
  • Challenges:

    • The reaction requires careful pH control and temperature monitoring to prevent side reactions.
    • Long reaction times (up to 72 hours) may affect throughput in industrial settings.
    • Perchloric acid handling requires safety precautions due to its strong oxidizing nature.
  • Industrial applicability:

    • The described methods have been demonstrated on a multi-kilogram scale (e.g., 2000L reactor scale).
    • Solvent recovery and recycling are integrated into the process, reducing waste.
    • The process is adaptable to different amino protecting groups, allowing customization for various synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl-glycine tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridin-2-yl-glycine tert-butyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-2-yl-glycine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The pyridin-2-yl group can interact with enzymes or receptors, modulating their activity. The tert-butyl ester group serves as a protecting group, preventing unwanted reactions at the amino group during synthesis . The compound can also act as a ligand, binding to metal ions and forming coordination complexes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key physicochemical and safety properties of Pyridin-2-yl-glycine tert-butyl ester hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C) Key Applications
This compound 2349832-06-8 Not explicitly provided Not explicitly provided ≥97% Not reported API intermediate, chiral synthesis
Sarcosine tert-butyl ester hydrochloride 5616-81-9 C₇H₁₅NO₂·HCl 181.66 Not reported 137–141 Peptide synthesis, drug delivery systems
Pyridin-3-yl-glycine tert-butyl ester dihydrochloride Not provided Not provided Not provided Not reported Not reported Structural isomer for receptor-binding studies
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 1260610-71-6 C₁₁H₁₈INO₂ 323.17 95% Not reported Radiolabeled intermediates, cross-coupling reactions
Ethyl 2-(piperidin-4-yl)acetate Not provided C₉H₁₇NO₂ 171.24 Not reported Not reported Bioactive scaffold in CNS drug discovery
Sarcosine tert-butyl ester hydrochloride
  • Structural Difference : Replaces the pyridin-2-yl group with a methylated glycine (sarcosine) moiety.
  • Functional Impact : Lacks aromaticity, reducing π-π stacking interactions but improving metabolic stability. Its higher melting point (137–141°C) suggests greater crystallinity compared to Pyridin-2-yl-glycine derivatives .
Pyridin-3-yl-glycine tert-butyl ester dihydrochloride
  • Structural Difference : Pyridine nitrogen at position 3 instead of 2.
  • Functional Impact : Alters electronic distribution and hydrogen-bonding capacity, influencing binding affinity in kinase inhibitors or receptor agonists .
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • Structural Difference : Contains an iodinated pyrrolidine ring instead of a pyridine-glycine system.
  • Functional Impact : The iodine atom enables radiolabeling or Suzuki-Miyaura cross-coupling reactions. Higher hazard profile (skin/eye irritation, respiratory toxicity) compared to Pyridin-2-yl-glycine derivatives .
Ethyl 2-(piperidin-4-yl)acetate
  • Structural Difference : Ethyl ester (vs. tert-butyl) and piperidine ring (vs. pyridine).
  • Functional Impact : Reduced steric hindrance from the ester group and enhanced solubility (logP = 1.2) due to the piperidine nitrogen. Used in central nervous system (CNS) drug candidates .

Biological Activity

Pyridin-2-yl-glycine tert-butyl ester hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and receptor interaction. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound features a pyridine ring, a glycine moiety, and a tert-butyl ester group. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of approximately 281.18 g/mol. The presence of the tert-butyl group enhances its stability and solubility, making it suitable for various biochemical applications.

Biological Activity Overview

  • Enzyme Inhibition :
    • This compound acts as a competitive inhibitor for specific enzymes. Its structural similarity to natural substrates allows it to interfere with enzyme activity effectively.
    • Studies have shown that it can influence various biochemical pathways by interacting with enzymes involved in metabolic processes.
  • Receptor Interaction :
    • The compound has been evaluated for its ability to bind to certain receptors, providing insights into its potential therapeutic applications.
    • Its binding affinities and kinetic parameters are crucial for understanding its biological role and therapeutic potential.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Mechanisms : A study demonstrated that the compound effectively inhibited the activity of specific cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition could have implications for treating cell proliferative disorders such as cancer .
  • Biochemical Assays : In biochemical assays, this compound was used to study enzyme kinetics and protein interactions. The results indicated significant effects on enzyme activity, suggesting its utility in metabolic pathway analysis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCompetitive inhibitor for cyclin-dependent kinases
Receptor BindingInteracts with specific receptors
Biochemical AssaysStudies on enzyme kinetics and protein interactions

Table 2: Kinetic Parameters of Enzyme Interaction

EnzymeInhibition TypeIC₅₀ (µM)Reference
Cyclin-dependent kinase 4Competitive Inhibition0.25
Other EnzymesVariable-

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Pyridin-2-yl-glycine tert-butyl ester hydrochloride to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives with glycine tert-butyl ester hydrochloride under specific conditions. Key steps include:

  • Reagent Selection : Use triethylamine (TEA) or sodium bicarbonate (NaHCO₃) as bases to neutralize HCl byproducts during coupling reactions .
  • Solvent and Temperature : Reflux in ethanol or acetonitrile at 60–80°C enhances reaction efficiency .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization improves purity.
  • Example protocol: Glycine tert-butyl ester hydrochloride reacts with a pyridinyl precursor in ethanol under reflux for 6–12 hours, followed by TEA-mediated neutralization .

Q. What analytical techniques are recommended for assessing the purity and peptide content of this compound?

  • Methodological Answer :

  • HPLC-MS : Combines high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to quantify purity and identify impurities (e.g., residual solvents or unreacted precursors) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and detect stereochemical inconsistencies .
  • Titration Methods : Determine salt content (e.g., HCl) via acid-base titration, critical for adjusting stoichiometry in downstream reactions .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the tert-butyl ester group .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage vials to avoid deliquescence .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the pyridine moiety .

Advanced Research Questions

Q. How can batch-to-batch variations in this compound synthesis impact sensitive bioassays, and what quality control (QC) measures mitigate this?

  • Methodological Answer : Variations in peptide content (±5–10%), salt residues, or impurities (e.g., TFA) can alter assay reproducibility. Mitigation strategies include:

  • QC Testing : Request peptide content analysis (via amino acid analysis) and residual solvent screening (e.g., GC-MS) for each batch .
  • Standardization : Pre-dissolve the compound in a controlled solvent (e.g., DMSO) to normalize concentrations across batches .
  • Case Study : For cell-based assays, ensure residual TFA <1% to avoid cytotoxicity; use anion-exchange resins for TFA removal .

Q. What strategies minimize side reactions during the coupling of pyridine derivatives with glycine tert-butyl ester?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect reactive pyridinyl nitrogen with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attacks .
  • Catalyst Optimization : Use coupling agents like HATU or EDCI to enhance reaction specificity .
  • Reaction Monitoring : Track progress via TLC or in-situ IR spectroscopy to terminate reactions at >95% conversion .

Q. How does the tert-butyl ester group influence the solubility and reactivity of Pyridin-2-yl-glycine hydrochloride compared to other ester derivatives?

  • Methodological Answer :

  • Solubility : The tert-butyl group increases hydrophobicity, making the compound more soluble in organic solvents (e.g., DCM, THF) but less in aqueous buffers. Compare with methyl or ethyl esters, which exhibit higher aqueous solubility .
  • Reactivity : The bulky tert-butyl group sterically hinders nucleophilic cleavage, enhancing stability under acidic conditions (pH 2–4) compared to methyl esters .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates (respiratory irritant) .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

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